![molecular formula C25H34O16 B13743969 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose: is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the presence of six acetyl groups and an anhydro bridge, which significantly alters its chemical properties compared to its parent molecule, cellobiose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups followed by the formation of the anhydro bridge. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and time .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, reverting the compound back to cellobiose.
Oxidation: The compound can undergo oxidation reactions, particularly at the anhydro bridge, leading to the formation of various oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Cellobiose and acetic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Derivatives with substituted functional groups in place of acetyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound for studying the behavior of acetylated sugars.
- Employed in the synthesis of more complex carbohydrate derivatives .
Biology:
- Investigated for its potential role in biological systems, particularly in the study of carbohydrate metabolism and enzyme interactions .
Medicine:
- Explored for its potential use in drug delivery systems due to its modified solubility and stability properties .
Industry:
Wirkmechanismus
The mechanism of action of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose primarily involves its interaction with enzymes that recognize acetylated sugars. The acetyl groups and the anhydro bridge alter the compound’s binding affinity and specificity, affecting its enzymatic hydrolysis and subsequent metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Cellobiose: The parent disaccharide without acetyl groups and an anhydro bridge.
2,3,2’,3’,4’,6’-Hexa-O-acetyl-cellobiose: Similar acetylation but without the anhydro bridge.
1,6-Anhydro-b-D-cellobiose: Contains the anhydro bridge but lacks acetyl groups.
Uniqueness: 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose is unique due to the combination of acetylation and the anhydro bridge, which significantly alters its chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications .
Eigenschaften
Molekularformel |
C25H34O16 |
|---|---|
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H34O16/c1-10(26)33-9-18-20(35-12(3)28)23(37-14(5)30)24(38-15(6)31)25(40-18)41-21-17-8-32-7-16(39-17)19(34-11(2)27)22(21)36-13(4)29/h16-25H,7-9H2,1-6H3/t16-,17+,18+,19-,20+,21+,22-,23-,24+,25-/m0/s1 |
InChI-Schlüssel |
DRKWPBYFZNQCFW-MYOPPFPMSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3COC[C@H](O3)[C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COCC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




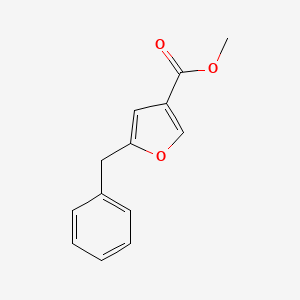
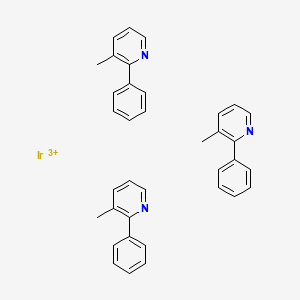
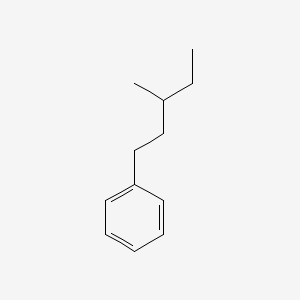

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)
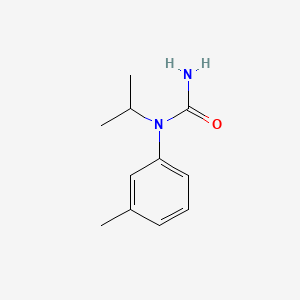


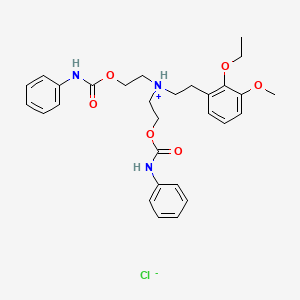
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
